molecular formula C13H11NO3 B6387014 MFCD18316910 CAS No. 1261905-85-4

MFCD18316910

Cat. No.: B6387014
CAS No.: 1261905-85-4
M. Wt: 229.23 g/mol
InChI Key: HVJZQUVDOJOONM-UHFFFAOYSA-N
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Description

MFCD18316910 is a chemical compound with a molecular formula and structural features that classify it within the aromatic brominated organic compound family. Based on analogous compounds (e.g., CAS 1761-61-1, C₇H₅BrO₂), this compound likely contains a brominated aromatic ring system, which confers stability and reactivity useful in cross-coupling reactions or polymer synthesis . Its applications may span flame retardants, intermediates for drug development, or catalysts in green chemistry processes, given the emphasis on sustainable synthesis methods in recent literature .

Properties

IUPAC Name

5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-3-1-2-4-12(9)10-5-11(13(16)17)7-14-6-10/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJZQUVDOJOONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687091
Record name 5-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-85-4
Record name 5-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18316910” involves multiple steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with high yield and purity.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: “MFCD18316910” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall molecular structure.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often characterized using techniques such as spectroscopy and chromatography.

Scientific Research Applications

“MFCD18316910” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: “this compound” is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism by which “MFCD18316910” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18316910, we compare its inferred properties with structurally or functionally related compounds. The following table synthesizes data from experimental studies and computational predictions:

Table 1: Key Properties of this compound and Analogues

Property This compound (Inferred) CAS 1761-61-1 (C₇H₅BrO₂) DOPO Derivative (C₁₂H₉O₃P)
Molecular Weight ~200–220 g/mol 201.02 g/mol 232.17 g/mol
Solubility (Water) Low (≤1 mg/mL) 0.687 mg/mL Insoluble
Thermal Stability High (decomp. >250°C) Not reported Decomp. >300°C
Flame Retardancy Moderate Not applicable High (LOI >30%)
Synthetic Method Catalytic THF reaction A-FGO catalyst in THF Silane coupling agents
Hazard Profile H302 (Acute toxicity) H302 H318 (Eye damage)

Key Findings:

Structural vs. Functional Similarity :

  • CAS 1761-61-1 shares a brominated aromatic core with this compound, leading to comparable solubility and reactivity in Suzuki-Miyaura coupling. However, the presence of a nitro group in CAS 1761-61-1 may enhance electrophilicity, whereas this compound’s substituents (unreported) could modulate steric effects .
  • DOPO Derivatives (e.g., 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) differ structurally but serve overlapping applications in flame retardancy. This compound’s bromine content likely offers gas-phase radical quenching, while DOPO derivatives act via condensed-phase char formation .

Performance in Green Chemistry :

  • This compound’s synthesis likely employs recyclable catalysts (e.g., A-FGO), mirroring trends in sustainable bromination reactions. This contrasts with traditional DOPO synthesis, which may require harsher reagents like phosphorus oxychloride .

Toxicity and Safety :

  • Both this compound and CAS 1761-61-1 carry H302 warnings (harmful if swallowed), suggesting similar handling precautions. DOPO derivatives, however, pose greater risks for ocular damage (H318) due to phosphorus content .

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